
1,1'-(Phenylmethylene)bisaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Phenylmethylene)bisaziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two aziridine rings connected by a phenylmethylene bridge. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
The synthesis of 1,1’-(Phenylmethylene)bisaziridine typically involves the reaction of aziridine with benzaldehyde under specific conditions. One common method is the asymmetric organocatalytic aziridination, which allows for the formation of contiguous bisaziridines. This method involves the use of a chiral catalyst to induce the formation of the aziridine rings in a stereoselective manner . The reaction conditions often include the use of acidic or basic conditions to facilitate the ring-opening reactions of the aziridine rings .
Analyse Des Réactions Chimiques
1,1’-(Phenylmethylene)bisaziridine undergoes various types of chemical reactions due to the presence of the reactive aziridine rings. Some of the common reactions include:
Oxidation: The aziridine rings can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the aziridine rings can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of substituted aziridines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(Phenylmethylene)bisaziridine has several applications in scientific research, particularly in the fields of chemistry and materials science. Some of the notable applications include:
Synthesis of Polyamines: Aziridines, including 1,1’-(Phenylmethylene)bisaziridine, are used as building blocks for the synthesis of polyamines through ring-opening polymerization.
Bioactive Compounds:
Materials Science: Aziridines are used in the development of advanced materials, such as antibacterial coatings and non-viral gene transfection agents.
Mécanisme D'action
The mechanism of action of 1,1’-(Phenylmethylene)bisaziridine involves its high reactivity due to the ring strain in the aziridine rings. This reactivity allows the compound to undergo various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
1,1’-(Phenylmethylene)bisaziridine can be compared with other aziridine derivatives, such as aziridine-2-carboxylic acid and its derivatives. These compounds share the characteristic three-membered aziridine ring but differ in their substituents and reactivity. For example, aziridine-2-carboxylic acid derivatives are known for their use as inhibitors in biological systems . The uniqueness of 1,1’-(Phenylmethylene)bisaziridine lies in its phenylmethylene bridge, which provides distinct reactivity and applications compared to other aziridine derivatives.
Similar Compounds
- Aziridine-2-carboxylic acid
- N-tosyl aziridines
- 3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1hinden-1-one
Propriétés
Numéro CAS |
1588-05-2 |
|---|---|
Formule moléculaire |
C11H14N2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-[aziridin-1-yl(phenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)11(12-6-7-12)13-8-9-13/h1-5,11H,6-9H2 |
Clé InChI |
YFSKMMDACCWCDA-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(C2=CC=CC=C2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



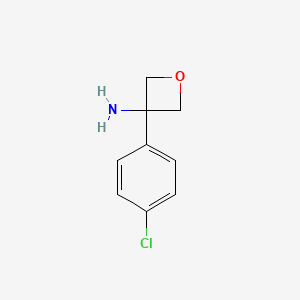
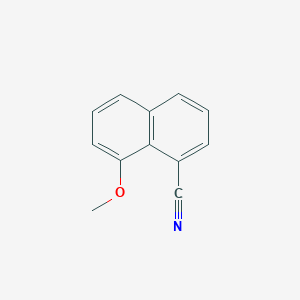
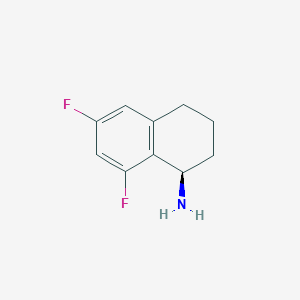
![(E)-2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbaldehyde oxime](/img/structure/B11912001.png)

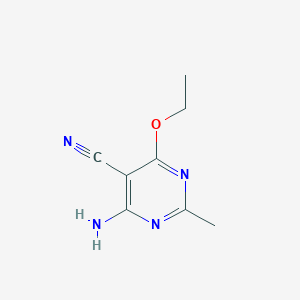

![7-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11912018.png)

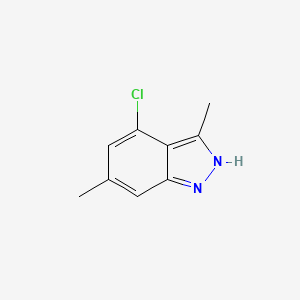
![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
![[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid](/img/structure/B11912059.png)
